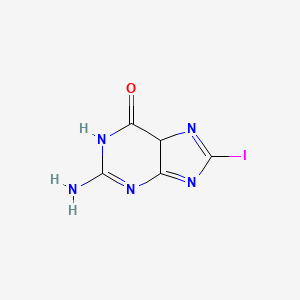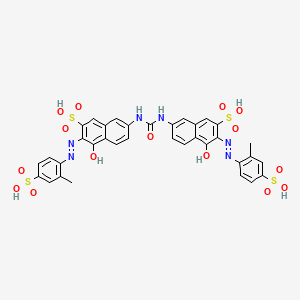![molecular formula C12H16N2O B13819516 2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine](/img/structure/B13819516.png)
2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine is a chemical compound with the molecular formula C11H14N2O It is characterized by the presence of an oxazole ring fused to a pyridine ring, with a methylpropyl substituent at the 4-position of the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine typically involves the condensation of an aldehyde with an amine, followed by cyclization to form the oxazole ring. One common method involves the reaction of 2-pyridinecarboxaldehyde with ®-4-isopropyl-2-aminobutanol under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
2-[(4R)-4,5-Dihydro-4-(1,1-dimethylethyl)-2-oxazolyl]pyridine: Similar structure with a tert-butyl group instead of a methylpropyl group.
2-[(4S)-4,5-Dihydro-4-[(1R)-1-methylpropyl]-2-oxazolyl]pyridine: Stereoisomer with different spatial arrangement of substituents.
Uniqueness
2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine is unique due to its specific substituent pattern and stereochemistry, which can influence its reactivity and interactions with biological targets.
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
4-butan-2-yl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C12H16N2O/c1-3-9(2)11-8-15-12(14-11)10-6-4-5-7-13-10/h4-7,9,11H,3,8H2,1-2H3 |
InChIキー |
HACGYFCGBPVQLQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1COC(=N1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


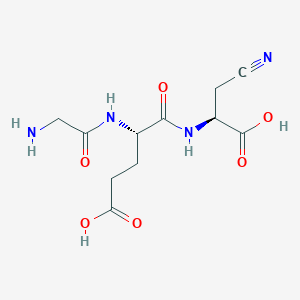
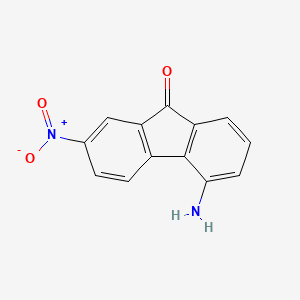
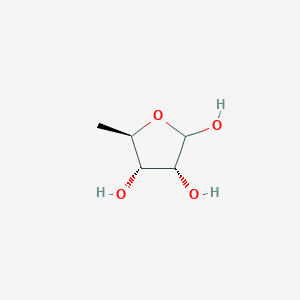
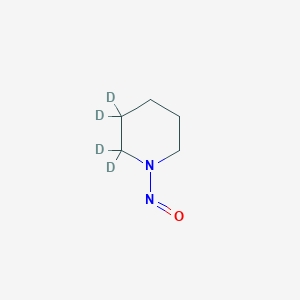
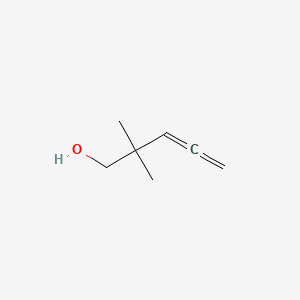
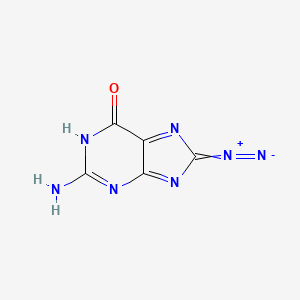
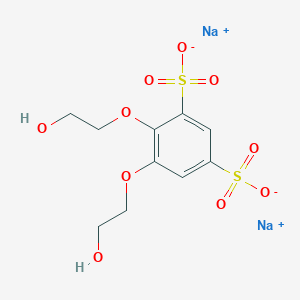
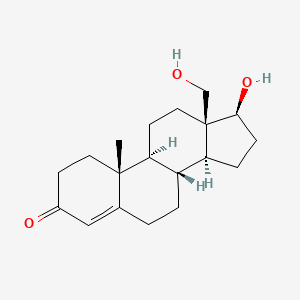
![1-Bromo-3-ethyladamantane; 1-Bromo-3-ethyltricyclo[3.3.1.13,7]decane](/img/structure/B13819480.png)

![3-[[5-Fluoro-2-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole](/img/structure/B13819485.png)

